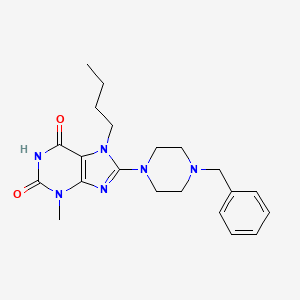![molecular formula C13H12ClNO2S B6417723 5-chloro-2-methoxy-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1058491-40-9](/img/structure/B6417723.png)
5-chloro-2-methoxy-N-[(thiophen-3-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-methoxy-N-[(thiophen-3-yl)methyl]benzamide is an organic compound . It has been reported as an intermediate in the synthesis of glyburide . The compound is considered to be a structural alert with formula C15H14ClNO3 .
Synthesis Analysis
The synthesis of this compound has been reported . It has been used as an intermediate in the synthesis of glyburide . The synthesis of similar compounds has been achieved through Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .科学研究应用
5-Cl-2-MO-TMB has been studied for its potential to be used as an inhibitor of enzymes, as a fluorescent probe, and as a drug delivery system. As an enzyme inhibitor, 5-Cl-2-MO-TMB has been shown to inhibit the activity of several enzymes including cytochrome P450, monoamine oxidase, and acetylcholinesterase. As a fluorescent probe, 5-Cl-2-MO-TMB has been used to detect the presence of certain molecules in biological samples. As a drug delivery system, 5-Cl-2-MO-TMB has been used to deliver drugs to specific sites in the body.
作用机制
The mechanism of action of 5-Cl-2-MO-TMB is not fully understood. However, it is believed that the compound binds to the active site of the enzyme and blocks the enzyme from performing its normal function. Additionally, 5-Cl-2-MO-TMB is thought to interact with the cell membrane, allowing it to enter the cell and interact with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-2-MO-TMB are not fully understood. However, the compound has been shown to have a variety of effects on cells and organisms, including the inhibition of enzymes, modulation of gene expression, and the regulation of cell signaling pathways. Additionally, 5-Cl-2-MO-TMB has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties.
实验室实验的优点和局限性
The main advantage of using 5-Cl-2-MO-TMB in lab experiments is its ability to be used as an inhibitor of enzymes, as a fluorescent probe, and as a drug delivery system. Additionally, the compound is relatively stable and can be easily synthesized in the laboratory. The main limitation of using 5-Cl-2-MO-TMB in lab experiments is the lack of knowledge about the compound’s biochemical and physiological effects.
未来方向
There are several potential future directions for research on 5-Cl-2-MO-TMB. These include further investigation into the compound’s mechanism of action, biochemical and physiological effects, and potential applications in drug delivery. Additionally, further research could be conducted on the synthesis of 5-Cl-2-MO-TMB and its potential to be used as an inhibitor of enzymes, as a fluorescent probe, and as a drug delivery system. Finally, further research could be conducted on the potential toxicity of the compound and its potential interactions with other molecules.
合成方法
5-Cl-2-MO-TMB can be synthesized by a two-step process. The first step involves the preparation of a 3-chloro-2-methoxy-N-(thiophen-3-yl)benzamide intermediate by reacting a 2-methoxy-N-(thiophen-3-yl)benzamide with thionyl chloride in an organic solvent. The second step involves the substitution of the 3-chloro-2-methoxy-N-(thiophen-3-yl)benzamide intermediate with 5-chloro-2-methoxybenzoyl chloride to form 5-Cl-2-MO-TMB.
属性
IUPAC Name |
5-chloro-2-methoxy-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-17-12-3-2-10(14)6-11(12)13(16)15-7-9-4-5-18-8-9/h2-6,8H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQKAPJCBZITHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417650.png)
![3-[(3-chlorophenyl)methyl]-8-[2-(diethylamino)ethyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417659.png)

![N-[1-(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B6417678.png)
![4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-methylpyrrolidin-2-one](/img/structure/B6417679.png)
![N-butyl-N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B6417680.png)
![3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-(propan-2-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6417681.png)
![3-[(2-fluorophenyl)methyl]-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417682.png)
![1,7-dimethyl-3-(2-oxo-2-phenylethyl)-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417688.png)
![2-phenoxy-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6417694.png)
![2-ethoxy-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6417700.png)
![N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B6417708.png)
![N-[(thiophen-3-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B6417712.png)
![2-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6417718.png)
